Cox-2-IN-24 is classified as a non-steroidal anti-inflammatory drug (NSAID) and is part of a broader category of cyclooxygenase inhibitors. These compounds are specifically designed to target the cyclooxygenase-2 isoform, which is often upregulated during inflammatory responses, distinguishing them from traditional NSAIDs that may inhibit both cyclooxygenase-1 and cyclooxygenase-2.
The synthesis of Cox-2-IN-24 typically involves multi-step organic reactions. One common method includes the use of oxindoles as a core structure, which undergoes various chemical transformations such as:
For instance, in recent studies, derivatives were synthesized that demonstrated varying degrees of COX-2 inhibitory activity, with some compounds showing IC50 values indicative of significant potency against this target enzyme .
Cox-2-IN-24 features a complex molecular structure characterized by specific functional groups that enhance its binding affinity for the cyclooxygenase-2 enzyme. The molecular formula for this compound is typically represented as C16H12F2N2O3S, indicating the presence of fluorine atoms and a sulfonamide group which are critical for its biological activity.
The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the identity and purity of the synthesized compound.
Cox-2-IN-24 engages in several chemical reactions that are essential for its pharmacological activity:
These reactions can be quantitatively assessed through enzyme assays measuring inhibition constants (IC50), providing insights into the efficacy of Cox-2-IN-24 compared to other inhibitors.
The mechanism of action for Cox-2-IN-24 involves competitive inhibition at the cyclooxygenase active site. Upon binding, it stabilizes an inactive form of the enzyme, thereby reducing the production of pro-inflammatory mediators such as prostaglandins.
Research indicates that specific interactions between Cox-2-IN-24 and amino acid residues within the active site contribute to its inhibitory effect. For example, hydrogen bonding with key residues enhances binding affinity . This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.
Cox-2-IN-24 exhibits several notable physical and chemical properties:
Characterization techniques such as differential scanning calorimetry (DSC) may be employed to assess thermal stability, while solubility tests in different pH environments can inform on bioavailability .
Cox-2-IN-24 has significant potential applications in scientific research and medicine:
Molecular Mechanisms and Pathophysiological RolesCOX-2 catalyzes the conversion of arachidonic acid to prostaglandin E₂ (PGE₂), a lipid mediator that amplifies inflammation, pain, and fever. Its gene (PTGS2) is rapidly upregulated by nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling in response to tissue injury or cellular stress [2] [9]. Structurally, COX-2 possesses a larger active site than COX-1 due to Val523/Val434 substitutions (vs. Ile523/Ile434 in COX-1), enabling accommodation of bulkier substrates and inhibitors [8] [9]. This conformational distinction underpins isoform-selective drug design.
Table 1: Key Structural and Functional Differences Between COX Isoforms
Parameter | COX-1 | COX-2 |
---|---|---|
Expression Pattern | Constitutive | Inducible |
Primary Physiological Role | Gastric cytoprotection, platelet aggregation | Inflammation, pain, fever |
Amino Acid Substitutions in Active Site | Ile523, Ile434, His513 | Val523, Val434, Arg513 |
Role in Oncogenesis | Limited | Central (angiogenesis, apoptosis suppression) |
Oncogenic PathwaysIn cancer, COX-2 overexpression is not merely a biomarker but a functional driver of malignancy. It promotes:
Table 2: COX-2-Driven Mechanisms in Cancer
Mechanism | Molecular Effect | Tumor Impact |
---|---|---|
Neoangiogenesis | ↑ VEGF, HIF-1α | Enhanced blood supply |
Anti-Apoptosis | ↑ Bcl-2, survivin; ↓ Bax | Tumor cell survival |
Immunosuppression | ↓ Dendritic cell maturation, ↑ PD-L1 | Immune evasion |
Metastasis | ↑ MMP-2/9, EP4 receptor signaling | Tissue invasion |
Evolution from Non-Selective to Selective AgentsFirst-generation NSAIDs (e.g., ibuprofen, naproxen) inhibit COX-1 and COX-2 with near-equivalent potency, leading to dose-limiting gastrointestinal (GI) toxicity due to depletion of cytoprotective prostaglandins [2] [6]. The discovery of COX-2 as a distinct inducible isoform in 1991 catalyzed the development of coxibs (COX-2 selective inhibitors) [4] [8]. Celecoxib and rofecoxib—prototypes of this class—demonstrated 10- to 30-fold selectivity for COX-2, significantly reducing GI ulcerogenesis compared to non-selective NSAIDs [6] [8]. However, cardiovascular risks emerged with long-term/high-dose use, attributed to thromboxane-prostacyclin imbalance [6] [8].
Therapeutic Applications Beyond InflammationCOX-2 inhibitors now target pathologies where inflammation intersects with other disease mechanisms:
Chemical Design and Pharmacological ProfileCOX-2-IN-24 (CAS 2417995-10-7; C₂₄H₂₄BrN₅O₃S₂) belongs to the diarylheterocycle class, inspired by the scaffold of early COX-2 inhibitors like DuP-697 [1] [8]. Its sulfonamide moiety interacts with Arg513 in the COX-2 side pocket, while the bromophenyl group occupies the hydrophobic channel—exploiting structural distinctions from COX-1 [1] [8]. With an IC₅₀ of 0.17 μM against COX-2, it exhibits >200-fold selectivity over COX-1 in enzymatic assays [1].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4